molecular formula C19H24N2O3 B5249647 (2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

(2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B5249647
M. Wt: 328.4 g/mol
InChI Key: HRKWBOHFQSBXOA-HNNXBMFYSA-N
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Description

(2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a cyclohexyl group, and a pyrrolidine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the cyclohexyl group and the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the benzoxazole ring could produce a dihydrobenzoxazole compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving benzoxazole derivatives.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The benzoxazole ring may interact with enzymes or receptors, modulating their activity. The cyclohexyl group and pyrrolidine moiety could influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is unique due to its combination of a benzoxazole ring, cyclohexyl group, and pyrrolidine moiety

Properties

IUPAC Name

(2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-12-15-7-4-10-21(15)19(23)14-8-9-16-17(11-14)24-18(20-16)13-5-2-1-3-6-13/h8-9,11,13,15,22H,1-7,10,12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKWBOHFQSBXOA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCC4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCC[C@H]4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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